molecular formula C7H12F3NO2 B2525460 Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate CAS No. 129612-47-1

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate

Cat. No.: B2525460
CAS No.: 129612-47-1
M. Wt: 199.173
InChI Key: JITCSDVIMLVQBA-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate (CAS 129612-47-1) is a fluorinated ester featuring a trifluoromethyl group and a methylamino substituent on the β-carbon of the butanoate backbone. Its molecular formula is C₇H₁₀F₃NO₂, with a molecular weight of 215.16 g/mol . The compound is synthesized via methods involving catalytic processes or chiral resolution techniques .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCSDVIMLVQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(methylamino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methylamino vs. Methyl, Indol-3-yl, and Phenylamino Groups

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS 6975-13-9)
  • Structure: Replaces the methylamino group with a methyl substituent.
  • Properties: Similar molecular weight (198.14 g/mol) but lacks hydrogen-bonding capability due to the absence of the NH group. This reduces solubility in polar solvents compared to the methylamino analog .
  • Synthesis: Typically prepared via esterification of 4,4,4-trifluoro-3-methylbutanoic acid.
Ethyl 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoate (CAS 151636-96-3)
  • Structure: Substitutes methylamino with an indol-3-yl group.
  • Properties : Increased molecular weight (285.27 g/mol) and aromaticity, enhancing lipophilicity (LogP ~3.5 predicted) . Demonstrates activity in amyloid-beta inhibition studies .
  • Applications : Used in neuropharmacology research due to its indole moiety, which interacts with biological targets like serotonin receptors .
Ethyl 4,4,4-Trifluoro-3-(phenylamino)but-2-enoate (CAS 1700-88-5)
  • Structure: Features a phenylamino group and a double bond (but-2-enoate).
  • Molecular weight is 259.22 g/mol .
  • Reactivity: The α,β-unsaturated ester is prone to Michael addition reactions, unlike the saturated methylamino derivative .

Saturation and Stereochemistry

Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate (CAS 121303-76-2)
  • Structure : Unsaturated analog with a double bond at C2–C3.
  • Properties : The conjugation between the ester and double bond alters electronic properties, lowering the pKa of the NH group (predicted pKa ~8.5 vs. ~9.2 for the saturated compound) .
  • Synthesis : Prepared via condensation reactions, with stereochemistry controlled using chiral auxiliaries .
(R)-Ethyl 4,4,4-Trifluoro-3-(methylamino)butanoate
  • Stereochemical Impact : The (R)-enantiomer shows distinct biological activity in chiral environments, such as enzyme binding sites. For example, Mosher’s ester derivatives of this compound are used to determine optical purity .

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Predicted) Key Applications
Ethyl 4,4,4-TF-3-(methylamino)BA (129612-47-1) C₇H₁₀F₃NO₂ 215.16 Methylamino 1.53 Amyloid-beta inhibitors
Ethyl 4,4,4-TF-3-methylBA (6975-13-9) C₇H₉F₃O₂ 198.14 Methyl 2.10 Solvent, fluorinated intermediates
Ethyl 4,4,4-TF-3-(indol-3-yl)BA (151636-96-3) C₁₄H₁₄F₃NO₂ 285.27 Indol-3-yl 3.50 Neuropharmacology
Ethyl 4,4,4-TF-3-(phenylamino)BE (1700-88-5) C₁₂H₁₂F₃NO₂ 259.22 Phenylamino, unsaturated 2.80 Reactive intermediates

Key: TF = Trifluoro; BA = Butanoate; BE = But-2-enoate.

Biological Activity

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H12F3NO2
  • Molecular Weight : 201.17 g/mol
  • Functional Groups : Trifluoromethyl group, ethyl ester group, and methylamino group.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and potential biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Chemical Reactivity : The compound can undergo various chemical transformations, interacting with biomolecules through oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : Can yield carboxylic acids.
    • Reduction : May convert the ester to alcohols.
    • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
  • Biochemical Pathways : It has been shown to produce significant metabolites such as 4-amino-2,6-bis(trifluoromethyl)pyridine and other complex organic molecules through its reactions with different reagents.

Biological Activity

Research indicates that this compound may have various biological activities:

  • Pharmaceutical Applications : The compound is being investigated as a potential pharmaceutical intermediate. Its derivatives are known to serve as chiral precursors in the synthesis of antidepressants such as befloxatone .
  • Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial activity due to their unique electronic properties. This compound may follow this trend.

Case Studies and Research Findings

  • Synthesis and Applications :
    • A study highlighted the use of this compound in synthesizing various chiral intermediates through microbial processes involving Saccharomyces cerevisiae, achieving high enantiomeric excess .
  • Comparative Analysis :
    • Research comparing similar compounds indicated that this compound has distinct advantages over other trifluoromethylated compounds due to its specific combination of functional groups which confer unique biological properties .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antidepressant SynthesisUsed as a chiral precursor for synthesizing antidepressants like befloxatone
Antimicrobial EffectsPotential enhanced antimicrobial activity due to fluorination
Chemical ReactivityUndergoes oxidation and reduction reactions affecting biomolecular interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate, and how can reaction conditions be optimized?

  • Methodology :

  • Enzymatic Reduction : Whole-cell biocatalysis using E. coli with dual plasmids (aldehyde reductase and glucose dehydrogenase) enables efficient NADPH regeneration in a two-phase system to minimize enzyme inhibition .
  • Asymmetric Hydrogenation : Catalytic hydrogenation with chiral ligands (e.g., Rh or Ru complexes) can achieve enantioselectivity, though substrate-specific optimization is required for trifluoromethyl groups .
  • Key Parameters : pH control (6.5–7.5), temperature (25–30°C), and solvent polarity (aqueous-organic biphasic systems) are critical for yield and enantiomeric excess (e.g., >90% ee reported for analogous trifluoro-3-hydroxybutanoates) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Analytical Techniques :

  • NMR : 1^1H-NMR signals for the methylamino group (δ ~2.8 ppm, singlet) and trifluoromethyl moiety (δ ~1.3 ppm, quartet) are diagnostic. 19^{19}F-NMR shows a distinct triplet near -70 ppm for CF3_3 .
  • Mass Spectrometry : Predicted adducts include [M+H]+^+ at m/z 198.07 with a collision cross-section (CCS) of 145.3 Ų, validated using ion mobility spectrometry .
  • IR : Stretching vibrations for ester carbonyl (1730 cm1^{-1}) and N-H (3460 cm1^{-1}) confirm functional groups .

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • Chromatography :

  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) resolve enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • GC-MS : Suitable for volatile derivatives (e.g., silylated samples) with detection limits <0.1% impurities .
    • Optical Rotation : Specific rotation measurements (e.g., [α]D_D = ±20.9° for methyl ester analogs) verify enantiopurity .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in synthesizing enantiomerically pure forms?

  • Chiral Resolution :

  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving >95% ee .
  • Diastereomeric Salt Formation : Use of chiral amines (e.g., (R)-1-phenylethylamine) crystallizes enantiomers, as demonstrated for trifluoro-3-hydroxybutanoate derivatives .
    • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in hydrogenation reactions yield enantiomeric ratios up to 98:2 .

Q. How do enzymatic synthesis methods compare to traditional chemical approaches for this compound?

  • Advantages of Enzymatic Methods :

  • Sustainability : Avoids heavy-metal catalysts and harsh conditions (e.g., high-pressure H2_2).
  • Selectivity : Higher enantioselectivity (e.g., 99% ee vs. 80–90% ee for chemical methods) .
    • Limitations :
  • Scale-Up Challenges : Substrate inhibition in aqueous systems requires biphasic solvents or immobilized enzymes .
    • Data Comparison :
MethodYield (%)ee (%)Reaction Time (h)
Enzymatic Reduction85–9295–9924–48
Asymmetric Hydrogenation70–8085–9012–18

Q. What are the key considerations in designing experiments to study its biological activity?

  • Assay Design :

  • Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., fluorinases or proteases) due to the compound’s CF3_3 group .
  • Solubility : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
    • Mechanistic Studies :
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) to targets like serum albumin or membrane receptors.
  • Molecular Dynamics (MD) : Simulates interactions with hydrophobic protein domains influenced by the trifluoromethyl group .

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